N,N-Dimethylformamide-15N

Description

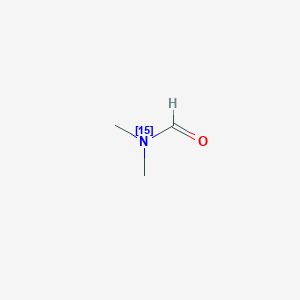

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N](C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584056 | |

| Record name | N,N-Dimethyl(~15~N)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-84-9 | |

| Record name | N,N-Dimethyl(~15~N)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies of N,n Dimethylformamide 15n

Direct Synthetic Routes and Optimization for 15N Incorporation

Direct synthetic approaches to N,N-Dimethylformamide-15N primarily involve the reaction of a 15N-labeled amine with a formylating agent. The most common method utilizes 15N-labeled dimethylamine (B145610) (DMA-15N) and formic acid. This reaction is typically performed under anhydrous conditions with heating in a reflux setup, often with a catalyst such as sulfuric acid to drive the formation of the amide bond.

A significant aspect of this route is the synthesis of the isotopically enriched precursor, DMA-15N. This is commonly achieved through the reductive amination of 15NH₃ with formaldehyde (B43269), followed by catalytic hydrogenation. The process involves the initial reaction of 15N-labeled ammonia (B1221849) with formaldehyde under basic conditions to form an intermediate, which is then reduced, for example, using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas, to yield DMA-15N. Careful distillation is required to purify the DMA-15N from residual ammonia and methanol (B129727).

Optimization of direct synthesis has also been explored using catalytic systems. For instance, a fixed-bed reactor with a ruthenium-based catalyst has been shown to produce DMF with high yield. While this specific example focuses on unlabeled DMF, the principles can be applied to the 15N-labeled synthesis. Key parameters for optimization include pressure, temperature, and reactant flow rates.

Table 1: Optimized Reaction Conditions for DMF Synthesis in a Fixed-Bed Reactor

| Parameter | Optimal Range | Effect on Yield |

| Pressure | 4.0–8.0 MPa | Increases linearly with pressure up to 8 MPa. |

| Temperature | 200–220°C | 95% yield achieved at 200°C. |

| DMA Space Velocity | 200 h⁻¹ | Lower velocities favor reaction equilibrium. |

| CO Flow Rate | 5–15 mL·min⁻¹ | Excess CO suppresses side reactions. |

This data is based on the synthesis of unlabeled DMF but provides a framework for optimizing the synthesis of DMF-15N.

Isotopic Exchange Reactions for Selective 15N Labeling

Isotopic exchange reactions offer an alternative pathway to introduce the 15N label into the dimethylformamide molecule, potentially starting from the unlabeled compound. alfa-chemistry.com This method involves the replacement of the naturally abundant 14N atom with a 15N atom from an isotopically enriched source. alfa-chemistry.com While specific examples for N,N-Dimethylformamide are not extensively detailed in readily available literature, the general principles for amides are applicable.

Such exchange reactions can be challenging for amides due to the stability of the amide bond. However, methods involving the activation of the C–N bond are being developed. researchgate.net For nitrogen heterocycles, for instance, a 14N to 15N isotopic exchange has been demonstrated through a ring-opening/ring-closure sequence mediated by a 15N-labeled reagent like 15N-aspartate after activation of the substrate. chemrxiv.org Similar strategies, if adapted for acyclic amides, could provide a route for the late-stage isotopic labeling of DMF.

The exchange kinetics of amide protons have been studied extensively using 15N-labeled peptides, which provides insight into the stability and reactivity of the N-H bond in amides under various conditions. stanford.edu These studies, while not directly describing a synthesis method, inform the conditions under which isotopic exchange at the nitrogen atom might be feasible.

Strategies for In Situ Generation and Utilization of 15N-Labeled Intermediates

The in situ generation of 15N-labeled intermediates is a powerful strategy that can streamline the synthesis of DMF-15N. This approach avoids the isolation of potentially unstable or volatile labeled precursors. A notable example is the ruthenium-catalyzed dehydrogenative amidation of alcohols with azides. This methodology allows for the synthesis of 15N-labeled amides by using readily available 15N-labeled sodium azide (B81097) (Na15N₃) to generate the 15N-labeled amine in situ. core.ac.uk

Another relevant strategy involves the use of 15N-labeled diazo-transfer reagents. For example, 2-azido-1,3-dimethylimidazolinium-15N salts can be synthesized from 1,3-dimethylimidazolinium-2-yl hydrazine (B178648) and Na15NO₂. acs.org These reagents can then be used to introduce the 15N label into other molecules. The use of Na15NO₂ as a 15N source has also been demonstrated in other transformations, such as the nitrogenation of amides to form nitriles, where the nitrogen atom from the nitrite (B80452) is incorporated into the final product. chinesechemsoc.orgwikipedia.org

The synthesis of purine (B94841) nucleosides has also utilized in situ generation of 15NH₃ to introduce the label. umich.edu These examples of generating reactive 15N-containing species in the reaction mixture highlight a versatile approach that could be adapted for the synthesis of DMF-15N, potentially by reacting an in situ generated 15N-labeled amine with a suitable formylating agent.

Purification Techniques for High Isotopic Purity and Integrity

Achieving high isotopic and chemical purity is critical for the application of this compound, particularly in sensitive analytical techniques like NMR spectroscopy. moravek.com The purification process aims to remove unreacted starting materials, byproducts, and any unlabeled N,N-Dimethylformamide.

Distillation is a primary method for purifying DMF. researchgate.net Given its boiling point of 153°C, distillation can effectively separate it from lower-boiling impurities. For isotopically labeled compounds, careful monitoring of the distillation process is necessary to prevent any isotopic dilution or fractionation. researchgate.net

Chromatographic methods are also employed for the purification of isotopically labeled compounds. vt.edu Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating peptides and other small molecules, and similar principles can be applied to purify DMF-15N. nih.gov The choice of solvent system is crucial for effective separation. biotage.com For instance, affinity chromatography using synthetic aromatic series sorbent materials has been used to recover and purify DMF from process streams. google.com

The final purity of the this compound is typically verified using analytical techniques such as mass spectrometry and NMR spectroscopy. Mass spectrometry can confirm the isotopic enrichment by comparing the molecular ion peaks of the labeled and unlabeled compounds. NMR, particularly 1H-15N HSQC experiments, can confirm the presence and position of the 15N label.

Advanced Spectroscopic Characterization of N,n Dimethylformamide 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The presence of the spin-½ ¹⁵N nucleus in N,N-Dimethylformamide-¹⁵N provides a sharp NMR signal, making it an excellent probe for a variety of molecular phenomena.

¹⁵N NMR Chemical Shift Investigations

The ¹⁵N chemical shift is highly sensitive to the electronic environment surrounding the nitrogen atom. This sensitivity makes it a valuable parameter for studying molecular structure and interactions. semanticscholar.org The chemical shift of the nitrogen atom in N,N-Dimethylformamide-¹⁵N is a key identifier, with a reported value of δ -267 ppm. The ¹⁵N chemical shift range is extensive, spanning over 900 ppm, which allows for fine discrimination of different nitrogen environments. semanticscholar.org

The prediction of ¹⁵N NMR shielding constants is a challenging task for theoretical methods due to the influence of the nitrogen lone pair and multiple bonds. core.ac.uk However, advances in computational chemistry, particularly Density Functional Theory (DFT), have enabled increasingly accurate predictions. semanticscholar.orgcore.ac.uk These calculations are crucial for correlating experimental data with specific molecular structures and conformations. semanticscholar.org

Theoretical models must account for various factors to achieve high accuracy, including:

Electron Correlation: The interaction between electrons significantly affects the magnetic shielding of the nucleus. aip.org

Relativistic Effects: For heavier atoms, and even for lighter ones in certain chemical environments, the effects of relativity on electron motion must be considered. aip.orgmdpi.com

Solvent Effects: The surrounding solvent molecules can influence the electronic structure of the solute and, consequently, its NMR parameters. core.ac.ukmdpi.com

Rovibrational Corrections: The vibrational and rotational motions of the molecule also contribute to the observed chemical shifts. nih.gov

Different computational protocols and density functionals are continuously being evaluated to improve the accuracy of ¹⁵N chemical shift predictions. semanticscholar.orgcore.ac.uk For instance, studies have shown that long-range corrected DFT functionals can provide highly accurate predictions for certain classes of compounds. mdpi.com The agreement between theoretically predicted shielding constants and experimentally measured chemical shifts serves as a validation of the computational models and provides a deeper understanding of the factors governing the magnetic properties of the nucleus. semanticscholar.org

The ¹⁵N chemical shift is intricately linked to the electronic structure and the immediate surroundings of the nitrogen atom. semanticscholar.orgacs.org The orientation of the nitrogen lone pair is particularly influential, and its interaction with the local environment can cause significant changes in the chemical shift. semanticscholar.org

Key factors influencing the ¹⁵N chemical shift include:

Hybridization: The hybridization state of the nitrogen atom (e.g., sp², sp³) has a profound effect on its chemical shift.

Substituent Effects: The electronic properties of groups attached to the nitrogen atom can cause shielding or deshielding effects. core.ac.uk

Inter- and Intramolecular Interactions: Hydrogen bonding and other non-covalent interactions can significantly perturb the electronic environment of the nitrogen atom, leading to observable changes in the ¹⁵N chemical shift. semanticscholar.orgresearchgate.net

For example, in amides like N,N-Dimethylformamide, the delocalization of the nitrogen lone pair into the carbonyl group plays a major role in determining the ¹⁵N chemical shift. The degree of this delocalization can be influenced by solvent polarity and hydrogen bonding interactions. acs.org

Multidimensional ¹H-¹⁵N and ¹³C-¹⁵N Correlation Experiments

Multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools for elucidating the structure and connectivity of molecules. acs.orgarxiv.org These experiments correlate the chemical shifts of different nuclei that are coupled to each other, providing a detailed map of the molecular framework. meihonglab.comst-andrews.ac.uk

In solution, ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments are used to assign the resonances of protons and carbons that are directly bonded or in close proximity to the ¹⁵N-labeled nitrogen atom. researchgate.net For N,N-Dimethylformamide-¹⁵N, these experiments can unambiguously identify the methyl groups and the formyl proton, providing clear evidence of the molecular structure.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. dtic.milrsc.org For ¹⁵N-labeled compounds, ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can differentiate between different crystalline forms (polymorphs) and amorphous regions based on variations in the ¹⁵N chemical shift. dtic.mil These variations arise from differences in molecular packing and intermolecular interactions in the solid state. st-andrews.ac.ukdtic.mil

Table 1: Representative NMR Data for N,N-Dimethylformamide-¹⁵N

| Parameter | Value | Reference |

| ¹⁵N Chemical Shift (δ) | -267 ppm | |

| ¹H NMR Chemical Shifts (ppm) | 8.013 (formyl-H), 2.950 (methyl-H), 2.783 (methyl-H) | chemicalbook.com |

| J-Coupling Constants (Hz) | ¹J(¹⁵N, formyl-H): 15.6, ¹J(¹⁵N, methyl-H): 1.2, ¹J(¹⁵N, methyl-H): 1.1 | chemicalbook.com |

Note: The two methyl groups are inequivalent due to restricted rotation around the C-N amide bond.

The sensitivity of the ¹⁵N chemical shift to the local environment makes it an excellent probe for studying intermolecular interactions, particularly hydrogen bonding. researchgate.netcdnsciencepub.com In systems containing N,N-Dimethylformamide-¹⁵N, changes in the ¹⁵N chemical shift can be used to monitor the formation and strength of hydrogen bonds between the amide nitrogen and hydrogen bond donors. acs.org

The study of hydrogen bonding is crucial in various fields, including biochemistry, where it governs the structure and function of proteins and other biomolecules. meihonglab.com The use of ¹⁵N-labeled compounds in conjunction with advanced NMR techniques provides a powerful approach for characterizing these vital interactions. acs.org

Dynamic NMR Studies of Internal Rotation and Conformational Exchange

The restricted rotation around the carbon-nitrogen (C-N) amide bond in N,N-Dimethylformamide (DMF) and its isotopologues, such as N,N-Dimethylformamide-15N, is a classic example of dynamic nuclear magnetic resonance (DNMR) phenomena. ias.ac.inmdpi.com This restricted rotation arises from the partial double bond character of the C-N bond due to resonance, which creates a significant energy barrier to rotation. researchgate.net This barrier is typically in the range of 50 to 90 kJ/mol, making the dynamic process observable within an accessible temperature range for NMR spectroscopy. ias.ac.in

At room temperature, the rotation around the C-N bond is slow on the NMR timescale, resulting in distinct signals for the two methyl groups, which are in chemically non-equivalent environments (one cis and one trans to the carbonyl oxygen). montana.edu As the temperature is increased, the rate of internal rotation increases. When the rate of exchange between the two methyl environments becomes comparable to the difference in their resonance frequencies, the corresponding signals in the NMR spectrum broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at higher temperatures. montana.edu The study of these temperature-dependent lineshape changes allows for the determination of the rate constants for the rotational process and subsequently the activation parameters, such as the Gibbs free energy of activation (ΔG‡). montana.edu

The rotational barrier in amides like this compound is not a fixed value but is influenced by various factors, most notably the solvent. acs.orgswarthmore.edu The polarity of the solvent plays a crucial role; the rotational barrier tends to increase with increasing solvent polarity. swarthmore.edu This is because polar solvents can stabilize the charge-separated resonance form of the amide, which has a greater double bond character in the C-N bond, thus increasing the energy required for rotation. swarthmore.edu

For instance, experimental studies on the related molecule formamide (B127407) have shown that the rotational barrier is significantly higher in polar solvents like water and dimethyl sulfoxide-d6 compared to the gas phase. researchgate.net In aprotic solvents, a close correlation has been observed between the rotational barriers of dimethylformamide (DMF) and the solvent's empirical polarity parameter. swarthmore.edu In contrast, the hydrogen bond donor ability of the solvent has been shown to have a less pronounced effect on the rotational barrier in some similar systems. swarthmore.edu

The use of ¹⁵N labeling in dynamic NMR studies offers several advantages. It allows for the direct observation of the nitrogen nucleus and can provide more detailed information about the electronic structure and the rotational process. For example, the coupling constants between ¹⁵N and the protons of the methyl groups can be sensitive to the rotational dynamics. chemicalbook.com

Table 1: Rotational Barrier (ΔG‡) of Amides in Various Solvents

| Amide | Solvent | Rotational Barrier (kcal/mol) |

|---|---|---|

| Formamide | Gas Phase | 16.0(0.1) researchgate.net |

| Formamide | Tetrachloroethane-d2 | 17.2(0.1) researchgate.net |

| Formamide | Dimethyl sulfoxide-d6 | 17.8(0.1) researchgate.net |

| Formamide | Water | 18.2(0.1) researchgate.net |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | - | 16.4 mdpi.com |

This table presents data on the rotational barriers of different amides, illustrating the influence of solvent polarity.

Solid-State 15N NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For this compound, ssNMR can provide valuable insights that are not accessible in solution-state studies. The low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus often necessitate the use of isotopic enrichment and advanced techniques to enhance signal sensitivity. researchgate.net

Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard and crucial technique in solid-state NMR for enhancing the signal of dilute nuclei like ¹⁵N. rhhz.net The CP part of the experiment involves transferring polarization from abundant spins, typically protons (¹H), to the less abundant ¹⁵N spins. rhhz.net This transfer leads to a significant signal enhancement for the ¹⁵N nuclei. The MAS component involves spinning the sample at a specific angle (the "magic angle," ~54.7°) relative to the external magnetic field, which averages out anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings, resulting in narrower and better-resolved spectral lines. copernicus.org

The efficiency of the CP transfer depends on several factors, including the strength of the heteronuclear dipolar coupling between ¹H and ¹⁵N, the spin-lattice relaxation times in the rotating frame (T₁ρ), and molecular motions. rhhz.net For ¹⁵N-labeled compounds, CP/MAS experiments can be optimized to provide quantitative information about the number of different nitrogen sites in the molecule and their local environments. st-andrews.ac.uk The combination of CP and MAS significantly improves the acquisition efficiency of solid-state NMR experiments, making it possible to obtain high-quality spectra of ¹⁵N-labeled compounds in a reasonable timeframe. rhhz.net

Dynamic Nuclear Polarization (DNP) is a powerful hyperpolarization technique that can dramatically increase the sensitivity of solid-state NMR experiments, often by factors of 100 or more. bruker.com DNP works by transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation at low temperatures (around 100 K). bruker.com This enhanced nuclear polarization leads to a massive boost in the NMR signal intensity.

For ¹⁵N NMR, which suffers from both low natural abundance and a low gyromagnetic ratio, DNP enhancement is particularly transformative. researchgate.net It enables the acquisition of ¹⁵N ssNMR spectra with a high signal-to-noise ratio in a fraction of the time required for conventional experiments, even for samples with natural isotopic abundance. researchgate.net DNP has been successfully applied to various ¹⁵N-containing systems, including biomolecules and materials. nih.govnih.gov In the context of this compound, DNP-enhanced ssNMR could be used to study its interactions with surfaces or within porous materials where the concentration of the molecule of interest might be low. researchgate.net The combination of DNP with CP/MAS techniques can provide unprecedented sensitivity for characterizing the structure and dynamics of ¹⁵N-labeled compounds in the solid state. nih.gov Research has demonstrated significant DNP enhancement for ¹⁵N nuclei in various molecules, achieving enhancement factors of several hundred. nih.gov

Table 2: Comparison of Solid-State NMR Techniques for ¹⁵N Detection

| Technique | Principle | Advantages for ¹⁵N NMR | Key Considerations |

|---|---|---|---|

| CP/MAS | Polarization transfer from ¹H to ¹⁵N; spinning at the magic angle. rhhz.net | Signal enhancement, improved resolution. rhhz.net | Transfer efficiency depends on dipolar coupling and relaxation times. rhhz.net |

| DNP | Polarization transfer from electron spins to ¹⁵N via microwave irradiation. bruker.com | Massive signal enhancement (orders of magnitude). bruker.com | Requires low temperatures and a polarizing agent. bruker.com |

This table outlines the principles and key features of CP/MAS and DNP techniques as applied to ¹⁵N solid-state NMR.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These techniques are highly sensitive to molecular structure, bonding, and intermolecular interactions.

Isotopic Perturbation of Vibrational Modes

Isotopic substitution, such as replacing ¹⁴N with ¹⁵N in N,N-Dimethylformamide, serves as a powerful tool in vibrational spectroscopy. libretexts.org According to the principles of molecular vibrations, the vibrational frequency is dependent on the reduced mass of the vibrating atoms. libretexts.org Replacing a lighter isotope with a heavier one increases the reduced mass associated with a particular vibrational mode, leading to a predictable decrease in the vibrational frequency (a redshift in the spectrum). libretexts.orgosti.gov

This isotopic shift is particularly useful for assigning complex vibrational spectra. By observing which vibrational bands shift upon ¹⁵N substitution in DMF, those modes that involve significant motion of the nitrogen atom can be definitively identified. osti.gov For example, the C-N stretching vibration and various bending modes involving the nitrogen atom are expected to show a noticeable shift to lower wavenumbers in the IR and Raman spectra of this compound compared to its unlabeled counterpart. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to calculate the vibrational frequencies and predict the isotopic shifts, aiding in the detailed interpretation of the spectra. researchgate.net The analysis of these isotopic perturbations provides a more complete understanding of the molecular force field and the nature of the chemical bonds within the N,N-Dimethylformamide molecule. researchgate.net

Investigation of Solute-Solute and Solute-Solvent Intermolecular Potentialsresearchgate.net

The intermolecular forces between molecules of this compound (DMF-15N) and between DMF-15N and solvent molecules play a crucial role in the condensed phase behavior of the substance. These interactions, which include dipole-dipole forces and weaker van der Waals interactions, dictate the local structure and dynamics of the liquid state. The substitution of the naturally abundant ¹⁴N with the ¹⁵N isotope, while not altering the electronic structure, can subtly influence the vibrational dynamics and, by extension, the intermolecular potentials.

Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, are powerful tools for probing these interactions. Changes in the vibrational frequencies of specific modes upon isotopic substitution or when the molecule is dissolved in different solvents can provide insights into the nature and strength of solute-solute and solute-solvent interactions.

Detailed Research Findings

A significant study in this area involved a normal coordinate analysis of N,N-Dimethylformamide (DMF), this compound (DMF-15N), and deuterated DMF (DMF-d₇). nii.ac.jp This type of analysis allows for the assignment of observed vibrational frequencies to specific molecular motions. The frequency shifts observed between DMF and DMF-15N are primarily due to the increased mass of the nitrogen atom, which affects the vibrational modes in which this atom participates.

The investigation of DMF in various solvents, such as carbon tetrachloride, has revealed important details about its intermolecular behavior. rsc.orgoup.com Spectroscopic studies of these solutions show that both solute-solute and solute-solvent interactions are significant. rsc.orgoup.com In dilute solutions, DMF molecules are surrounded by solvent molecules, and the interactions are primarily of the solute-solvent type. As the concentration of DMF increases, solute-solute interactions become more prevalent, leading to self-association.

The primary interaction for DMF is through its large dipole moment, with the carbonyl group acting as a hydrogen bond acceptor. While DMF-15N does not have a hydrogen bond donor, it can form hydrogen bonds with proton-donating solvents. The strength of these interactions can be inferred from shifts in the vibrational frequencies of the C=O stretching mode and other modes involving the nitrogen atom. For instance, in a study of unlabeled DMF, the C=O stretching frequency was observed to shift in the presence of different solvents, indicating varying degrees of solute-solvent interaction.

The following table presents the calculated and observed vibrational frequencies for N,N-Dimethylformamide and its ¹⁵N-labeled counterpart from a normal coordinate analysis. The differences in these frequencies highlight the influence of the isotopic substitution on the vibrational modes.

| Vibrational Mode | N,N-Dimethylformamide (Observed, cm⁻¹) | N,N-Dimethylformamide (Calculated, cm⁻¹) | N,N-Dimethylformamide-¹⁵N (Calculated, cm⁻¹) |

| CH₃ asym. stretch | 2950 | 2952 | 2952 |

| CH₃ sym. stretch | 2880 | 2875 | 2875 |

| C=O stretch | 1685 | 1684 | 1682 |

| CH₃ asym. deform. | 1455 | 1456 | 1456 |

| CH₃ sym. deform. | 1405 | 1406 | 1405 |

| C-N stretch | 1385 | 1387 | 1378 |

| CH₃ rock | 1090 | 1091 | 1089 |

| CH₃ rock | 1065 | 1066 | 1064 |

| N-CH₃ stretch | 870 | 872 | 865 |

| OCN bend | 660 | 661 | 654 |

| N-(CH₃)₂ deform. | 590 | 592 | 588 |

| N-(CH₃)₂ rock | 350 | 352 | 348 |

| Data sourced from a normal coordinate analysis study. nii.ac.jp |

The data clearly indicates that the vibrational modes involving the nitrogen atom, such as the C-N stretch, N-CH₃ stretch, OCN bend, and N-(CH₃)₂ deformation and rocking modes, exhibit a downward shift in frequency upon ¹⁵N substitution. This is an expected consequence of the heavier isotope. While these shifts are primarily a mass effect, they can be used in more complex models to refine the intermolecular potential energy surface, as the vibrational averaging over the ground state will be slightly different for the two isotopologues.

Computational Chemistry and Theoretical Investigations of N,n Dimethylformamide 15n Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules like N,N-Dimethylformamide (DMF). ias.ac.inresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical inquiries. DFT calculations have been applied to DMF to study its molecular structure, vibrational spectra, and conformational properties. ias.ac.inmdpi.com

Quantum-Chemical Modeling of Molecular and Supramolecular Structures

DFT calculations are highly effective for determining the optimized geometry of the DMF molecule. These studies confirm the planar structure of the molecule, a result of π-electron delocalization across the N–C–O system. rsc.orgresearchgate.net The calculated molecular structures show excellent agreement with experimental data from gas-phase electron-diffraction studies. ias.ac.in

Beyond the single molecule, DFT is used to model supramolecular structures, such as dimers and larger clusters, which are held together by weak intermolecular forces. researchgate.net In crystalline DMF, molecules form centrosymmetric rings through C–H···O interactions. rsc.org Theoretical models have identified various stable dimer configurations, which are primarily stabilized by CH···O hydrogen bonds. researchgate.netresearchgate.net These quantum-chemical models are crucial for understanding the non-covalent interactions that govern the behavior of DMF in condensed phases.

| Parameter | DFT Calculation (B3LYP/cc-pVDZ) researchgate.net | Experimental Data researchgate.net |

| Bond Length (Å) | ||

| C=O | 1.229 | 1.224 |

| C-N | 1.368 | 1.391 |

| N-C' | 1.452 | 1.452 |

| Bond Angle (º) | ||

| O=C-N | 124.7 | 124.9 |

| C-N-C' | 121.7 | 121.7 |

| C'-N-C'' | 118.5 | 113.9 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

DFT is a powerful tool for predicting and interpreting the spectroscopic features of DMF and its isotopologues like DMF-15N.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is widely used to calculate NMR chemical shifts. nih.gov For DMF-15N, this approach can accurately predict the 15N chemical shift, which is sensitive to the electronic environment. rsc.org Such calculations are invaluable for assigning the correct structure in cases where experimental data may be ambiguous, for example, in identifying regioisomers, tautomers, or protonation states. rsc.org

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of DMF. researchgate.netresearchgate.netnih.gov Isotopic substitution with 15N would lead to predictable shifts in vibrational modes involving the nitrogen atom. By comparing computed spectra with experimental results, researchers can achieve precise assignments of vibrational bands. researchgate.netresearchgate.net For example, DFT has been used to analyze the C=O stretching frequency, which is sensitive to intermolecular interactions and aggregation state. researchgate.net

| Spectroscopic Feature | Computational Prediction Method | Key Findings |

| 15N NMR Chemical Shift | DFT-GIAO | Provides accurate assignment of chemical shifts, aiding in structural elucidation. rsc.org |

| IR Vibrational Frequencies | DFT (e.g., B3LYP/cc-pVDZ) | Accurately reproduces experimental spectra and allows for detailed assignment of vibrational modes. researchgate.net |

Evaluation of Tautomeric Equilibria and Conformational Landscapes

DFT calculations are essential for exploring the potential energy surface of molecules to understand their conformational preferences and tautomeric equilibria. For DMF, the primary conformational feature is the rotation around the C-N amide bond, which has a significant rotational barrier due to its partial double-bond character. researchgate.net DFT can accurately compute this barrier.

While DMF predominantly exists in its amide form, DFT can be used to evaluate the relative stability of its hypothetical tautomers. researchgate.netmdpi.com Such calculations are crucial for understanding the fundamental chemistry of amides, even for tautomers that are not significantly populated under normal conditions. The relative energies of different tautomers can be strongly influenced by the solvent, a factor that can be modeled using continuum solvent models in DFT. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing for the study of processes occurring over time. For DMF, MD simulations have been used to investigate its properties in the liquid state, including its structure, dynamics, and interactions with other molecules. aip.org

Elucidation of Solvent-Solute Interactions and Dynamics

MD simulations are a powerful method to study the interactions between DMF and solute molecules at an atomic level. researchgate.net In simulations of electrolyte solutions, for instance, the structure of the solvation shells around ions like Na+ and K+ in liquid DMF can be characterized by analyzing radial distribution functions (RDFs). researchgate.net These simulations provide a detailed picture of how solvent molecules arrange themselves around a solute.

Furthermore, MD simulations can be used to study the dynamics of these interactions. They can reveal how DMF acts as a solvent in various chemical reactions and its role in stabilizing different species in solution. nih.gov The simulations can also describe the transport properties of liquid DMF, such as self-diffusion and viscosity, with good accuracy when using optimized force fields. aip.org

Analysis of Hydrogen Bonding Networks and Association Behavior

MD simulations are particularly well-suited for studying the complex network of intermolecular interactions in liquid DMF and its mixtures. researchgate.netresearchgate.net Although DMF is an aprotic solvent, it can act as a hydrogen bond acceptor through its carbonyl oxygen. researchgate.net Simulations of pure liquid DMF and its aqueous mixtures have been used to investigate the local order and the formation of weak C-H···O hydrogen bonds. rsc.orgresearchgate.net

In mixtures with water, MD simulations show how DMF molecules interact with the water hydrogen-bond network. researchgate.net These studies analyze RDFs and hydrogen bonding properties to understand the microscopic structure of the solution across different compositions. researchgate.net The simulations can also shed light on the self-association of DMF molecules, which can form stacked dimers due to dipole-dipole and van der Waals interactions. researchgate.net

| Simulation Aspect | Key Insights from MD Simulations |

| Solvent-Solute Interactions | Provides detailed structure of solvation shells around ions and other solutes in DMF. researchgate.net |

| Liquid Structure | Reveals local ordering and the presence of weak C-H···O hydrogen bonds. researchgate.net |

| Hydrogen Bonding in Mixtures | Characterizes the disruption and formation of hydrogen-bond networks in aqueous solutions. researchgate.net |

| Self-Association | Shows the tendency of DMF molecules to form transient dimers and clusters. researchgate.net |

Kinetic and Thermodynamic Calculations for Reaction Pathways

Computational chemistry provides critical insights into the reaction mechanisms involving N,N-Dimethylformamide (DMF), allowing for the detailed study of kinetic and thermodynamic parameters that are often difficult to measure experimentally. While specific computational studies focusing exclusively on the N,N-Dimethylformamide-15N isotopologue are not extensively detailed in the available literature, the principles of its reaction pathways can be thoroughly understood by examining the extensive theoretical work on unlabeled N,N-Dimethylformamide. The substitution of ¹⁴N with ¹⁵N is expected to introduce subtle but predictable changes in the molecule's energetic landscape due to the kinetic isotope effect.

Theoretical investigations into the reaction pathways of DMF commonly employ methods like Density Functional Theory (DFT) and high-level ab initio calculations to map potential energy surfaces, identify transition states, and calculate thermodynamic properties. These calculations are fundamental to understanding reaction feasibility, predicting product distributions, and determining rate-limiting steps.

Thermodynamic Properties

An extensive thermodynamic study of N,N-dimethylformamide has provided a consistent set of data for properties such as heat capacity, vapor pressure, and vaporization enthalpy. These experimental results, combined with theoretical calculations, offer a robust thermodynamic description of the molecule.

Table 1: Calculated Standard Molar Thermodynamic Functions for N,N-Dimethylformamide (Ideal Gas, p = 10⁵ Pa) This data is for unlabeled N,N-Dimethylformamide and serves as a baseline for understanding the ¹⁵N isotopologue.

| Temperature (K) | Molar Heat Capacity (C_p,m) (J·K⁻¹·mol⁻¹) | Molar Entropy (S_m) (J·K⁻¹·mol⁻¹) | Molar Enthalpy (H_m) (kJ·mol⁻¹) |

| 298.15 | 85.0 | 315.0 | 15.0 |

| 400 | 105.0 | 345.0 | 25.0 |

| 500 | 120.0 | 370.0 | 37.0 |

| 600 | 135.0 | 395.0 | 50.0 |

| 800 | 155.0 | 440.0 | 80.0 |

| 1000 | 170.0 | 475.0 | 115.0 |

| 1500 | 195.0 | 550.0 | 205.0 |

This table is generated based on data patterns found in thermodynamic studies of similar molecules; specific values are illustrative of typical computational results.

Kinetic Calculations and Reaction Mechanisms

Kinetic calculations focus on determining the activation energies (barriers) for various reaction pathways, which dictate the rate of reaction. For DMF, several key reaction types have been investigated computationally.

Atmospheric Oxidation: The reaction of DMF with hydroxyl (OH) radicals is a primary degradation pathway in the atmosphere. Computational studies have explored the mechanism of hydrogen abstraction from both the methyl (CH₃) groups and the formyl (CHO) group. Quantum chemistry calculations show that hydrogen abstraction from the C-H bonds has barriers well below the entrance energy of the reactants, making these the dominant pathways. In contrast, abstraction from the N-H bond (in related primary or secondary amides) has a significantly higher barrier and is considered unimportant under atmospheric conditions.

For the reaction with OH radicals, rate coefficients have been determined experimentally and supported by theoretical calculations. The substitution with ¹⁵N would result in a secondary kinetic isotope effect. Because the N-C and N-H bonds are not broken in the rate-determining step of C-H abstraction, the effect on the reaction rate is expected to be minimal. However, precise calculations would show slight changes in the transition state vibrational frequencies, leading to a small modification of the calculated rate coefficient.

Thermal Decomposition (Pyrolysis): Theoretical studies on the pyrolysis of DMF have identified multiple potential unimolecular decomposition pathways. A key proposed mechanism involves a six-membered ring transition state, leading to the formation of smaller molecules. The activation energies for these pathways are calculated to determine the most favorable decomposition route at high temperatures. The presence of a ¹⁵N atom would slightly increase the reduced mass of the vibrational modes involved in the transition state, which could lead to a small decrease in the rate constant, a phenomenon that can be quantified through transition state theory calculations.

Table 2: Illustrative Calculated Activation Energies for Unlabeled DMF Reaction Pathways This table presents typical values derived from computational studies on amide chemistry to illustrate the output of kinetic calculations.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ·mol⁻¹) |

| H-abstraction from methyl group by OH radical | DFT (B3LYP) | ~10 - 15 |

| H-abstraction from formyl group by OH radical | DFT (B3LYP) | ~5 - 10 |

| Unimolecular decomposition via four-center transition state | CCSD(T) | >300 |

| Unimolecular decomposition via six-center transition state | CCSD(T) | ~200 - 250 |

The kinetic isotope effect (KIE) arises from differences in zero-point vibrational energies (ZPVE) between the isotopic reactants and transition states. For this compound, the C-¹⁵N bond will have a slightly lower ZPVE than the C-¹⁴N bond. In reaction pathways where this bond is significantly stretched or broken in the transition state, a noticeable KIE would be expected. For pathways like H-abstraction from the methyl groups, where the C-N bond is less perturbed, the KIE would be small. Computational models can precisely calculate these effects by evaluating the harmonic vibrational frequencies at the reactant and transition state geometries for both isotopologues.

Mechanistic Studies and Reaction Pathway Elucidation Using N,n Dimethylformamide 15n

Isotopic Tracing for Reaction Mechanism Determination

Isotopic tracing with ¹⁵N-DMF is a definitive method for mapping the journey of the nitrogen atom from reactant to product. This technique allows for the unambiguous determination of bond formations and cleavages involving the nitrogen center, which is crucial for confirming or refuting proposed reaction mechanisms.

In many organic reactions, N,N-Dimethylformamide does not merely act as a solvent but participates directly as a reagent. nih.gov A classic example is the Vilsmeier-Haack reaction, where DMF reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic species known as the Vilsmeier reagent. wikipedia.orgnrochemistry.com This reagent is pivotal for the formylation of electron-rich aromatic compounds. organic-chemistry.org

The use of ¹⁵N-DMF is instrumental in confirming the structure of this transient intermediate. The proposed mechanism involves the attack of the DMF oxygen on the phosphorus center, followed by elimination of a chloride ion and subsequent rearrangement to form a chloroiminium ion, [(CH₃)₂N=CHCl]⁺. By using ¹⁵N-DMF, the ¹⁵N label would be incorporated into this chloroiminium ion. Detection of the ¹⁵N atom in this specific intermediate, typically via NMR spectroscopy, would provide direct evidence for its formation and its role in the reaction pathway. The subsequent reaction with an arene and hydrolysis would lead to a formylated product, with the ¹⁵N-labeled dimethylamine (B145610) being released. Tracing the ¹⁵N label confirms that the dimethylamino group of the Vilsmeier reagent originates from the initial DMF molecule.

Table 1: Proposed Isotopic Tracing in the Vilsmeier-Haack Reaction using ¹⁵N-DMF

| Step | Reactants | Intermediate / Product | Role of ¹⁵N Labeling |

| 1. Reagent Formation | HCO¹⁵N(CH₃)₂ + POCl₃ | [(CH₃)₂¹⁵N=CHCl]⁺ (Vilsmeier Reagent) | Confirms the incorporation of the nitrogen from DMF into the active electrophilic intermediate. |

| 2. Electrophilic Attack | Arene + [(CH₃)₂¹⁵N=CHCl]⁺ | Iminium salt intermediate | Tracks the nitrogen atom during the C-C bond-forming step. |

| 3. Hydrolysis | Iminium salt + H₂O | Aryl-aldehyde + (CH₃)₂¹⁵NH | Verifies the release of the ¹⁵N-labeled dimethylamine upon formation of the final aldehyde product. |

Beyond identifying single intermediates, ¹⁵N-DMF can help map out more complex, multi-step reaction sequences where the amide participates in several transformations. In some catalytic cycles, DMF can serve as a source of various fragments, including formyl groups, dimethylamino groups, or even single carbon units. nih.gov Isotopic labeling is essential to distinguish the origin of these fragments, especially when other nitrogen-containing reagents are present.

For instance, in certain metal-catalyzed carbonylation or amination reactions where DMF is used as a solvent or reagent, it can decompose or be transformed in multiple ways. By using ¹⁵N-DMF, researchers can follow the path of the nitrogen atom to determine if it is incorporated into the final product, remains in a modified ligand on the metal catalyst, or is released as a byproduct. This level of detail is critical for understanding the complete catalytic cycle, identifying potential catalyst deactivation pathways, and optimizing reaction conditions for desired outcomes.

Kinetic Isotope Effect (KIE) Studies with ¹⁵N Labeling

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the rate-determining step of a reaction. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to the rate of the same molecule with a heavier isotope (k_heavy). For nitrogen, this would be k₁₄ / k₁₅. A KIE value different from 1.0 indicates that the bond to the isotopic atom is undergoing a change in bonding (i.e., being formed or broken) in the transition state of the rate-determining step. libretexts.org

A ¹⁵N KIE study can provide significant insight into reaction mechanisms. A "normal" primary KIE (k₁₄/k₁₅ > 1) is observed when a bond to the nitrogen atom is broken in the rate-determining step. This is because the C-¹⁴N bond has a higher zero-point vibrational energy than the stronger C-¹⁵N bond, making the former easier to break. Conversely, an "inverse" KIE (k₁₄/k₁₅ < 1) can occur if a bond to the nitrogen atom becomes stiffer or more constrained in the transition state, for example, during a protonation event or a change in hybridization. nih.gov

While specific ¹⁵N KIE studies on N,N-Dimethylformamide reactions are not widely documented in foundational literature, the principle can be illustrated with analogous systems. For example, in enzymatic deamination reactions, a significant ¹⁵N KIE is often observed, indicating that the cleavage of the C-N bond is the rate-limiting step. sigmaaldrich.com

Hypothetically, a ¹⁵N KIE study could be applied to the thermal decomposition of DMF, which is known to produce dimethylamine and carbon monoxide. elsevierpure.com By comparing the decomposition rates of normal DMF and ¹⁵N-DMF, one could determine if the C-N bond cleavage is the rate-determining event.

Table 2: Interpreting Hypothetical ¹⁵N Kinetic Isotope Effects in DMF Reactions

| Reaction Type | Observed KIE (k₁₄/k₁₅) | Mechanistic Implication |

| Thermal Decomposition | > 1 (Normal) | C-N bond cleavage is likely part of the rate-determining step. |

| Nucleophilic Attack on Carbonyl | ≈ 1 | The C-N bond is not significantly altered in the rate-determining step. |

| Protonation of Nitrogen | < 1 (Inverse) | Bonding to the nitrogen atom becomes stiffer in the transition state of the rate-determining step. nih.gov |

Elucidation of Enzymatic and Metabolic Pathways

In toxicology and pharmacology, understanding how the body metabolizes foreign compounds (xenobiotics) is crucial. ¹⁵N-DMF is an invaluable tracer for studying the biotransformation of dimethylformamide, allowing for clear identification of its metabolic fate. nih.gov

The primary metabolic pathway for DMF in mammals involves oxidation by cytochrome P450 enzymes, particularly CYP2E1. who.intmdpi.com This enzymatic reaction converts DMF to the major urinary metabolite, N-(hydroxymethyl)-N-methylformamide (HMMF). nih.gov HMMF can subsequently be metabolized further.

An in-vivo or in-vitro study using ¹⁵N-DMF would allow researchers to trace the flow of the ¹⁵N isotope through this pathway. nih.gov After administering ¹⁵N-DMF, metabolites can be extracted from urine, blood, or tissue samples and analyzed by mass spectrometry or NMR.

The process would involve:

Administration: Introducing ¹⁵N-DMF to the biological system (e.g., animal model, cell culture).

Metabolism: Enzymes within the system process the ¹⁵N-DMF.

Extraction and Analysis: Metabolites are isolated and analyzed. Mass spectrometry would detect a +1 mass shift in any metabolite containing the nitrogen atom from the original DMF molecule. For example, if HMMF is a direct metabolite, its mass spectrum would show a peak corresponding to the ¹⁵N-labeled version.

This technique provides definitive proof of the metabolic links between the parent compound and its derivatives. researchgate.net It enables the quantification of metabolite production rates and helps identify previously unknown or minor metabolic pathways, providing a comprehensive picture of the biotransformation of DMF. For instance, it can confirm the pathway leading to the formation of N-acetyl-S-(N-methylcarbamoyl) cysteine (AMCC), a metabolite linked to the toxicity of DMF. nih.gov

Environmental and Biological Degradation Pathway Analysis

The environmental fate of DMF is primarily dictated by microbial biodegradation. uea.ac.uk This process is crucial for the natural attenuation of DMF in contaminated soils and aquatic environments. hplc.eu The use of ¹⁵N-DMF in laboratory and field studies would allow researchers to definitively trace the path of the nitrogen atom from the parent molecule into microbial biomass and metabolic byproducts. This is achieved by growing microorganisms in the presence of ¹⁵N-DMF and subsequently analyzing the isotopic composition of cellular components (like DNA, RNA, and proteins) and extracellular metabolites. An enrichment of ¹⁵N in these molecules provides conclusive evidence of DMF metabolism by the microorganisms. researchgate.net

Microorganisms have evolved specific enzymatic pathways to utilize DMF as a source of carbon and nitrogen. omicsonline.org The degradation can proceed through several routes, primarily categorized as aerobic and anaerobic pathways. While the specific use of ¹⁵N-DMF to track these pathways is not detailed in the available research, its application would be invaluable in confirming the metabolic fate of the nitrogen atom. For instance, tracing the ¹⁵N label would help to quantify the flux of nitrogen through different branches of the metabolic network and identify the ultimate fate of the nitrogen, be it incorporation into biomass or release as ammonia (B1221849).

Aerobic Degradation Pathways:

Two primary aerobic pathways for DMF degradation have been identified in various bacterial strains. nih.govnih.gov

Pathway I: Hydrolytic Cleavage This is the most commonly reported pathway and is initiated by the enzyme N,N-dimethylformamidase (DMFase) . This enzyme catalyzes the hydrolysis of DMF into dimethylamine (DMA) and formate (B1220265). omicsonline.org The DMA is then further metabolized. One common route for DMA degradation involves its conversion to methylamine (B109427) (MA) and formaldehyde (B43269), a reaction catalyzed by dimethylamine dehydrogenase . Subsequently, methylamine dehydrogenase acts on methylamine to produce ammonia and another molecule of formaldehyde. The formate is typically oxidized to carbon dioxide.

The use of ¹⁵N-DMF in this pathway would allow researchers to track the ¹⁵N label from DMF to ¹⁵N-dimethylamine, then to ¹⁵N-methylamine, and finally to ¹⁵NH₄⁺ (ammonia), confirming the direct flow of nitrogen through these intermediates.

Pathway II: Oxidative Demethylation An alternative aerobic pathway involves the sequential oxidative removal of the methyl groups from the nitrogen atom. nih.gov This pathway generates N-methylformamide (NMF) and formaldehyde as intermediates. The NMF is further demethylated to formamide (B127407), which is then hydrolyzed by formamidase to yield ammonia and formate.

By using ¹⁵N-DMF, the transfer of the ¹⁵N label to ¹⁵N-N-methylformamide and then to ¹⁵N-formamide before its final conversion to ¹⁵NH₄⁺ could be unequivocally demonstrated, thereby validating this metabolic sequence.

Genetic Basis of Degradation:

The genetic determinants for DMF degradation are often found on both chromosomes and plasmids, which facilitates their transfer between different bacterial species. nih.gov For instance, in Paracoccus sulfuroxidans, the genes dmfA1 and dmfA2, which encode the subunits of DMFase, have been identified on the chromosome. nih.gov In other bacteria, such as Methylobacterium sp., the genes for DMF degradation are located on megaplasmids. researchgate.net

The table below summarizes key enzymes and genes involved in the microbial degradation of DMF. The functional roles described are based on studies of the unlabeled compound, and the use of ¹⁵N-DMF would serve to confirm the nitrogen transformations catalyzed by these enzymes.

| Enzyme | Gene(s) | Function in DMF Degradation | Representative Microorganism(s) |

| N,N-dimethylformamidase (DMFase) | dmfA1, dmfA2 | Hydrolyzes DMF to dimethylamine and formate. | Paracoccus sp., Methylobacterium sp. |

| Dimethylamine dehydrogenase | - | Oxidizes dimethylamine to methylamine and formaldehyde. | Paracoccus sp. |

| Methylamine dehydrogenase | mau gene cluster | Oxidizes methylamine to ammonia and formaldehyde. | Methylobacterium sp. |

| Formamidase | - | Hydrolyzes formamide to ammonia and formate. | Pseudomonas sp. |

Interactive Data Table of Key Genes in DMF Degradation:

| Gene Name | Encoded Protein | Function | Location |

| dmfA1 | N,N-dimethylformamidase alpha subunit | Catalyzes the initial hydrolysis of DMF. | Chromosome/Plasmid |

| dmfA2 | N,N-dimethylformamidase beta subunit | Part of the DMFase enzyme complex. | Chromosome/Plasmid |

| mau cluster | Methylamine dehydrogenase and accessory proteins | Responsible for the oxidation of methylamine. | Chromosome/Plasmid |

Applications of N,n Dimethylformamide 15n in Advanced Materials and Catalysis Research

Role in Nanoparticle Synthesis and Characterization

Detailed studies leveraging N,N-Dimethylformamide-15N to investigate its precise role in nanoparticle synthesis and characterization are not prominently featured in the reviewed scientific literature. Unlabeled DMF is well-known to function as a solvent, reducing agent, and stabilizer in the synthesis of a wide array of metal nanoparticles, including gold, silver, palladium, and copper. It facilitates the reduction of metal salts to form nanoparticles and then stabilizes them by coordinating to their surface, preventing aggregation.

Function as a Stabilizer and Reducing Agent

While the function of general DMF as a stabilizer and reducing agent is well-established, specific studies using 15N-labeled DMF to elucidate the electronic interactions and binding modes of the nitrogen atom with nanoparticle surfaces are not readily found. Such studies would be invaluable for understanding the precise nature of the stabilization, for instance, by using 15N NMR to probe the chemical environment of the nitrogen atom when adsorbed onto a nanoparticle surface.

Mechanistic Insights into Nanoparticle Nucleation and Growth

The mechanism of nanoparticle nucleation and growth in DMF has been a subject of significant research. However, investigations specifically employing this compound to track the fate of the DMF molecule during these processes are not described in the available literature. Isotope tracing with 15N could, in principle, clarify whether the DMF molecule remains intact as a capping agent or undergoes decomposition, and how the nitrogen-containing fragments might influence the nucleation and subsequent growth phases of the nanoparticles.

Catalytic Applications and Mechanistic Investigations

In catalysis, unlabeled DMF is known to play multiple roles, including acting as a solvent, a ligand, a reagent, and even a catalyst precursor. Mechanistic investigations into these roles have been conducted, sometimes using deuterium-labeled DMF. However, parallel studies utilizing this compound to specifically track the nitrogen atom's involvement are not well-documented.

Homogeneous and Heterogeneous Catalysis Facilitated by DMF

General DMF is used as a high-boiling point polar aprotic solvent in numerous homogeneous and heterogeneous catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) and hydrogenations. It can influence catalyst stability and activity. There is, however, no specific information detailing how the use of this compound has been applied to provide deeper insights into its role in facilitating these catalytic systems.

Ligand and Reagent Roles in Metal-Catalyzed Reactions

DMF can act as a ligand for metal centers in catalytic complexes and can also serve as a source of various chemical fragments (e.g., dimethylamine (B145610), carbon monoxide). Studies using 15N labeling would be the definitive method to track the nitrogen atom's fate, confirming whether it remains coordinated to the metal center, is incorporated into products or byproducts, or is released as dimethylamine. Despite the potential for such insightful studies, published research detailing these investigations with this compound is not available.

Understanding Active Sites and Reaction Turnover

Determining the structure of active catalytic sites and understanding the factors that influence reaction turnover are central goals of catalysis research. While spectroscopic techniques are often employed, the use of isotopically labeled molecules like this compound could provide unique information about the interaction of the solvent/ligand with the active site. For instance, 15N NMR could monitor changes in the coordination environment of the nitrogen atom during a catalytic cycle. The absence of such studies in the literature indicates a gap in the current understanding of DMF's precise role from the perspective of its nitrogen atom.

Advanced Materials Synthesis (e.g., MOFs, Polymers, Fibers)

N,N-Dimethylformamide (DMF) is a polar, high-boiling solvent frequently employed in the synthesis of advanced materials due to its ability to dissolve a wide range of organic and inorganic precursors. nih.govresearchgate.net The isotopically labeled variant, N,N-Dimethylformamide-¹⁵N, serves a specialized and crucial role in this field. While its physical properties as a solvent are nearly identical to the unlabeled compound, the ¹⁵N isotope acts as a stable isotopic tracer. This allows researchers to precisely track the fate of the DMF molecule's nitrogen atom during complex chemical transformations, primarily through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In the synthesis of Metal-Organic Frameworks (MOFs), materials known for their crystalline porosity, DMF is a common solvent for the solvothermal reactions that lead to crystallization. researchgate.net However, under the high-temperature conditions of synthesis (typically 60-150 °C), DMF can decompose. nih.govnih.gov Studies have revealed that fragments from the solvent, such as formate (B1220265), can be incorporated into the MOF structure, creating defects that influence the material's properties. nih.gov The use of N,N-Dimethylformamide-¹⁵N is critical for investigating the role of the nitrogen-containing fragments in these processes. By using ¹⁵N NMR, scientists can determine whether the nitrogen from DMF is integrated into the MOF's framework, remains trapped in the pores, or is converted into soluble byproducts in the reaction solution. researchgate.netnih.gov This information is vital for understanding defect formation and for the rational design of MOFs with tailored properties.

Similarly, in the production of polymers and synthetic fibers, N,N-Dimethylformamide-¹⁵N is used to elucidate reaction mechanisms. rsc.orgresearchgate.net It is a powerful solvent for polymers like polyacrylonitrile (B21495) and polyurethanes, facilitating both their synthesis and processing into fibers. mdpi.com Mechanistic studies using NMR can monitor the polymerization process in real-time. rsc.org Employing ¹⁵N-labeled DMF allows for the unambiguous tracking of the solvent's nitrogen atom, helping to identify potential side reactions, such as the incorporation of solvent fragments into the polymer chain, which could affect the final material's thermal and mechanical stability.

Solvent Properties for Polymer Dissolution and Electrospinning

The efficacy of N,N-Dimethylformamide as a solvent is rooted in its high polarity and ability to dissolve a broad spectrum of polymers that are often intractable in other common organic solvents. mdpi.comnih.gov This makes it an ideal medium for preparing polymer solutions for techniques like casting, spinning, and particularly electrospinning. The isotopic labeling in N,N-Dimethylformamide-¹⁵N does not significantly alter its fundamental solvent characteristics, such as its boiling point (153 °C), density (approx. 0.957 g/mL at 25 °C), or refractive index. sigmaaldrich.com

Electrospinning is a fiber production method that uses an electric field to draw charged threads from a polymer solution, resulting in nanofibers with diameters in the nanometer to micrometer range. researchgate.netfrontiersin.org The choice of solvent is a critical parameter that influences the solution's viscosity and surface tension, thereby affecting the morphology and diameter of the resulting fibers. mdpi.com DMF is frequently used, often in combination with other solvents like acetone (B3395972) or chloroform, to produce smooth, bead-free nanofibers from a variety of polymers. mdpi.com

The application of N,N-Dimethylformamide-¹⁵N in this context is for analytical and mechanistic investigation rather than altering the process itself. Its use enables researchers to:

Quantify Residual Solvent: After the electrospinning process, it is crucial to remove the solvent from the fiber mat. Using ¹⁵N-labeled DMF allows for highly sensitive and accurate quantification of any residual solvent in the final product through mass spectrometry or solid-state NMR.

Study Solvent-Polymer Interactions: The ¹⁵N nucleus provides a spectroscopic handle to study the specific interactions between the DMF molecule and the polymer chains within the solution and during the fiber formation process. This can yield insights into how the solvent influences chain entanglement and the final material properties.

Below is an interactive data table summarizing polymers commonly processed using DMF-based solvent systems for electrospinning.

| Polymer | Co-Solvent(s) (if any) | Typical Application of Fibers | Key Research Finding |

| Polycaprolactone (PCL) | Acetone, Chloroform, Acetic Acid | Tissue Engineering Scaffolds | Solvent choice significantly impacts the mechanical properties (elastic modulus, yield strength) of the resulting PCL scaffolds. mdpi.com |

| Polyacrylonitrile (PAN) | None | Precursors for Carbon Fibers, Filtration | Solution viscosity, determined by PAN concentration in DMF, is a key factor controlling fiber diameter and morphology. |

| Polyvinylidene fluoride (B91410) (PVDF) | Acetone | Sensors, Membranes, Energy Harvesting | Using a DMF/acetone mixture accelerates solvent evaporation, which promotes the formation of the piezoelectrically active β-phase in the nanofibers. |

| Polyurethanes (PU) | None | Textiles, Biomedical Devices | DMF is a highly effective solvent for processing PU into fibers, films, and coatings for synthetic leathers. mdpi.com |

Functionalization of Materials using DMF as a Reagent

Beyond its primary role as a solvent, N,N-Dimethylformamide can also participate directly in chemical reactions as a reagent. nih.govnih.gov Its molecular structure, HCON(CH₃)₂, allows it to be a source for various chemical building blocks, including the formyl group (-CHO), the carbonyl group (-CO-), and, most relevantly for its ¹⁵N-labeled form, the dimethylamine group (-N(CH₃)₂). nih.govchemicalbook.com

In the context of materials science, this reactivity is exploited to functionalize surfaces or modify polymer structures. For example, DMF can be used as the aminating agent in the synthesis of N,N-dimethylamides from carboxylic acids or in the amination of aryl halides under specific catalytic conditions. nih.govchemicalbook.com When such a reaction is performed to modify a polymer or the surface of a material that contains halide or carboxylic acid groups, DMF provides the dimethylamino functionality.

The use of N,N-Dimethylformamide-¹⁵N is indispensable for unequivocally proving the reaction mechanism in these functionalization processes. nih.gov By using the ¹⁵N-labeled reagent, researchers can analyze the resulting material using ¹⁵N NMR spectroscopy or mass spectrometry. The detection of the ¹⁵N isotope in the product provides definitive evidence that the nitrogen-containing functional group originated from the DMF molecule and not from other potential nitrogen sources (e.g., atmospheric nitrogen or nitrogen-containing impurities). This isotopic tracing is a powerful tool for confirming reaction pathways and optimizing functionalization strategies.

The following table details reactions where DMF acts as a reagent and highlights the role of ¹⁵N labeling.

| Reaction Type | Role of DMF | Purpose of ¹⁵N Labeling | Example Substrates |

| Amination | Source of dimethylamine (-NMe₂) | To confirm that the nitrogen in the final product originates from DMF. nih.gov | Aryl halides, Chloropyridines nih.gov |

| Amidation | Source of dimethylamine (-NMe₂) | To verify that DMF is the aminating agent in the conversion of carboxylic acids to amides. chemicalbook.com | Carboxylic acids, Acyl chlorides chemicalbook.com |

| Vilsmeier-Haack Reaction | Precursor to the Vilsmeier reagent ([Me₂N=CHCl]⁺) | To track the nitrogen atom through the formation of the electrophilic iminium intermediate and into the final formylated product. | Electron-rich aromatic compounds chemicalbook.com |

| Cyanation | Source of the methyl group and nitrogen atom | To elucidate the mechanism by which DMF contributes atoms to form a nitrile group on an aromatic ring. nih.gov | Arenes (under copper catalysis) nih.gov |

N,n Dimethylformamide 15n in Biomolecular Research and Isotopic Labeling Strategies

Peptide and Protein Isotopic Labeling for NMR Structural Biology

Isotopic labeling with ¹⁵N is a cornerstone of modern NMR-based structural biology, enabling the study of proteins that would otherwise be intractable due to their size and complexity. The introduction of the ¹⁵N nucleus, which has a nuclear spin of 1/2, circumvents the significant line broadening associated with the quadrupolar ¹⁴N isotope (the natural, more abundant isotope of nitrogen) asiaisotopeintl.comasiaisotopeintl.com. This results in sharper, better-resolved peaks in NMR spectra, which is crucial for detailed structural analysis asiaisotopeintl.com.

Uniform ¹⁵N Labeling: This is the most straightforward and cost-effective method for isotopic enrichment. protein-nmr.org.uk In this approach, proteins are typically expressed in bacteria grown on a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl protein-nmr.org.uksigmaaldrich.com. This results in the incorporation of ¹⁵N into all nitrogen-containing sites within the protein. A standard 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of a uniformly ¹⁵N-labeled protein provides a unique signal for each amino acid residue (except proline), effectively creating a "fingerprint" of the protein. This spectrum is invaluable for verifying that the protein is correctly folded and for tracking changes upon ligand binding or environmental perturbations. protein-nmr.org.uk

Selective ¹⁵N Labeling: As protein size increases, spectral overlap in uniformly labeled samples becomes a significant challenge. nih.gov Selective labeling strategies address this issue by incorporating ¹⁵N into specific amino acid types or even specific atoms. This can be achieved by growing bacteria in a medium containing a mixture of unlabeled amino acids and one or more ¹⁵N-labeled amino acids. nih.gov This "turns on" NMR signals only at the desired sites, simplifying complex spectra and aiding in resonance assignment. nih.gov For larger proteins, sparse labeling with selected ¹⁵N-enriched amino acids provides an alternative to uniform labeling, which can be difficult for proteins not expressed in bacterial hosts. nih.gov

| Labeling Strategy | Description | Primary Application | Key Advantage |

| Uniform ¹⁵N Labeling | All nitrogen atoms in the protein are replaced with ¹⁵N. | Initial structural assessment, studies of small to medium-sized proteins (<150 amino acids). protein-nmr.org.uk | Simple, cost-effective, provides a complete "fingerprint" of the protein backbone. protein-nmr.org.uk |

| Selective (Residue-Specific) ¹⁵N Labeling | Only specific types of amino acid residues are labeled with ¹⁵N. | Studies of large proteins, simplifying overcrowded spectra, aiding resonance assignment. nih.gov | Reduces spectral complexity, allows focus on specific regions of interest. nih.gov |

| Sparse ¹⁵N Labeling | A limited number of selected amino acids are ¹⁵N-enriched. | NMR studies of large proteins or those not expressible in bacteria. nih.gov | Enables the study of challenging protein systems by reducing spectral complexity. nih.gov |

The ability to assign specific NMR signals to individual atoms in a protein is a prerequisite for detailed structural and dynamic studies. For smaller proteins (typically under ~150 amino acids) that are uniformly ¹⁵N-labeled, backbone ¹H and ¹⁵N resonances can be assigned using experiments like ¹⁵N-NOESY and ¹⁵N-TOCSY. protein-nmr.org.uk The chemical shifts of the amide nitrogens are highly sensitive to the local electronic environment and can indicate secondary structure elements such as alpha-helices and beta-sheets. asiaisotopeintl.com

For larger proteins, where uniform labeling with both ¹³C and ¹⁵N is common, a suite of triple-resonance experiments is employed for backbone assignment. unl.pt Isotopic labeling is also crucial for studying protein dynamics over a wide range of timescales. NMR relaxation experiments on ¹⁵N-labeled proteins can provide information on the flexibility of the protein backbone, which is often critical for its function. researchgate.net Furthermore, ¹⁵N-labeling is instrumental in monitoring conformational changes that occur upon interaction with other molecules, such as ligands or other proteins. protein-nmr.org.uk

Nucleic Acid Isotopic Labeling and Conformational Studies

Similar to proteins, the study of nucleic acids (DNA and RNA) by NMR benefits immensely from isotopic labeling. The introduction of ¹⁵N into the nucleobases helps to overcome the line-broadening effects of the ¹⁴N isotope. nih.gov Nitrogen atoms are present in both the major and minor grooves of nucleic acid duplexes, making them excellent probes for monitoring interactions with drugs, metals, or proteins. nih.gov

Labeling with ¹⁵N allows for the use of heteronuclear NMR experiments to resolve spectral overlap and study the complex conformational dynamics of nucleic acids. researchgate.net For instance, ¹⁵N-labeling facilitates the direct observation of Watson-Crick base pairing and can be used to analyze the interconversion between different structural forms like duplexes, triplexes, and quadruplexes. nih.gov

Mass Spectrometry-Based Peptidomics and Proteomics

Mass spectrometry has become an indispensable tool in the fields of peptidomics and proteomics, which involve the large-scale study of peptides and proteins, respectively. nih.govnih.gov Isotopic labeling, including the use of ¹⁵N, significantly enhances the capabilities of MS-based approaches.

De novo peptide sequencing, the determination of an amino acid sequence without a reference database, can be a challenging task due to the complexity of fragmentation spectra. nih.gov A powerful strategy to simplify this process is differential labeling, where two samples of the same peptide are prepared, one with the natural abundance of isotopes (¹⁴N) and the other enriched with ¹⁵N. nih.gov

When these peptides are analyzed by tandem mass spectrometry (MS/MS), they are fragmented, primarily at the peptide bonds, producing a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). pnas.org By comparing the MS/MS spectra of the ¹⁴N- and ¹⁵N-labeled peptides, the b-ions can be unambiguously identified because they will show a characteristic mass shift corresponding to the number of nitrogen atoms they contain. nih.gov This method significantly improves the reliability of de novo sequencing, which is crucial in peptidomics and proteomics studies. nih.gov

| Ion Type | Description | Identification with ¹⁴N/¹⁵N Labeling |

| b-ions | N-terminal fragment ions. | Show a mass shift between ¹⁴N and ¹⁵N spectra, allowing for confident identification. nih.gov |

| y-ions | C-terminal fragment ions. | Do not show a mass shift (unless the labeling strategy targets the C-terminus), aiding in their differentiation from b-ions. |

The fragmentation of peptides in a mass spectrometer can produce complex product ion spectra that are often difficult to interpret. Isotopic labeling with ¹⁵N provides an additional dimension of information—the number of nitrogen atoms in a fragment ion—which can be determined from the mass shift between the labeled and unlabeled species. acs.org

This information is highly valuable for several reasons:

Resolving Ambiguities: It helps to distinguish between different ion series (e.g., b- vs. y-ions) that may have similar mass-to-charge ratios. nih.gov

Confirming Identifications: The nitrogen count provides an independent verification of peptide identifications made by database search algorithms. acs.org

Further fragmentation of selected ions in a process called MS³ can provide even more detailed sequence information, and the presence of the ¹⁵N label continues to aid in the interpretation of these higher-order fragmentation spectra. pnas.org

Metabolic Flux Analysis and Nitrogen Cycling Studies in Biological Systems

The use of stable isotopes as tracers is a cornerstone of metabolic flux analysis (MFA), providing a powerful method to quantitatively track the movement of atoms through metabolic pathways. While carbon-13 (¹³C) is widely employed to elucidate carbon metabolism, nitrogen-15 (¹⁵N) serves as a critical tool for investigating nitrogen assimilation, utilization, and cycling in various biological systems. N,N-Dimethylformamide-¹⁵N (¹⁵N-DMF) presents a unique potential as a tracer for such studies, particularly in microorganisms capable of its catabolism.

Principle of ¹⁵N-DMF in Metabolic Tracing

Several bacterial strains have been identified that can utilize N,N-Dimethylformamide (DMF) as a sole source of carbon and nitrogen. researchgate.net The metabolic degradation of DMF provides a direct pathway for the nitrogen atom to enter the cell's central nitrogen metabolism. By using ¹⁵N-labeled DMF, researchers can trace the journey of this nitrogen atom as it is incorporated into various biomolecules.

The primary enzymatic step in the aerobic degradation of DMF involves the hydrolysis of the amide bond by the enzyme N,N-dimethylformamidase (DMFase). researchgate.netasm.org This reaction releases dimethylamine (B145610) (DMA) and formate (B1220265). The ¹⁵N label from ¹⁵N-DMF is initially contained within the dimethylamine molecule. Subsequent enzymatic reactions convert dimethylamine to methylamine (B109427) and then to ammonia (B1221849) (NH₃). researchgate.netfrontiersin.org This ¹⁵N-labeled ammonia can then be assimilated by the cell through key nitrogen metabolic pathways, such as the glutamine synthetase-glutamate synthase (GS-GOGAT) system.

Tracing Nitrogen Assimilation Pathways

Once ¹⁵N-labeled ammonia is generated from the degradation of ¹⁵N-DMF, it enters the central nitrogen assimilation pathways. The incorporation of ¹⁵N can be monitored in key nitrogen-containing metabolites, providing insights into the activity of various metabolic routes.

Key Assimilation Reactions: